molecular formula C7H3BrClNS B065124 2-Chloro-4-bromobenzothiazole CAS No. 182344-57-6

2-Chloro-4-bromobenzothiazole

Cat. No.: B065124
CAS No.: 182344-57-6
M. Wt: 248.53 g/mol
InChI Key: HWPFBBVUHHRYMR-UHFFFAOYSA-N
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Description

2-Chloro-4-bromobenzothiazole is a heterocyclic compound that contains both chlorine and bromine atoms attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-bromobenzothiazole typically involves the halogenation of benzothiazole derivatives. One common method is the reaction of 2-aminobenzenethiol with halogenating agents such as bromine and chlorine under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-bromobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 2-chloro-4-bromobenzothiazole, as anticancer agents. These compounds have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression. For instance, benzothiazole-based compounds have been identified as potent inhibitors of NQO2 (NRH: quinone oxidoreductase), which plays a significant role in oxidative stress and cancer development. Inhibiting NQO2 can enhance the efficacy of existing cancer therapies and reduce oxidative damage associated with neuroinflammation .

Neuroprotective Properties
The compound has also been studied for its neuroprotective effects, particularly in conditions like Alzheimer's disease. Benzothiazoles, including this compound, have been utilized as PET imaging agents for diagnosing neurodegenerative diseases. Their ability to penetrate the blood-brain barrier (BBB) makes them suitable candidates for CNS-targeted therapies .

Diabetes and Stroke Treatment
Research indicates that benzothiazole derivatives may have therapeutic applications in diabetes management and stroke treatment. By modulating oxidative stress pathways, these compounds could potentially mitigate the complications associated with these conditions .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been used as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their resistance to degradation under various environmental conditions.

Photovoltaic Devices
The compound has also shown promise in the development of organic photovoltaic devices. Its electronic properties can be tuned to optimize light absorption and charge transport within the device, making it a valuable component in next-generation solar cells.

Organic Synthesis Applications

Reagent in Organic Reactions
this compound serves as an important reagent in organic synthesis. It can participate in various reactions, including cycloadditions and nucleophilic substitutions, leading to the formation of complex organic molecules. For instance, it has been utilized in copper-catalyzed cycloaddition reactions to synthesize benzo[d]imidazo[5,1-b]thiazoles, which are valuable intermediates in drug discovery .

Synthesis of Azo Compounds
The compound is also employed in synthesizing azo compounds, which are significant due to their applications in dyes and pigments. The versatility of this compound allows for modifications that enhance the reactivity and selectivity of these reactions .

Case Studies

Study Focus Area Findings
Anticancer ActivityIdentified as a potent NQO2 inhibitor; enhances cancer therapy efficacy.
Neuroprotective EffectsDemonstrated potential as a PET imaging agent for Alzheimer's diagnosis; penetrates BBB effectively.
Organic SynthesisUsed in copper-catalyzed cycloaddition reactions yielding complex thiazoles.

Mechanism of Action

The mechanism of action of 2-Chloro-4-bromobenzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-bromobenzothiazole is unique due to the presence of both chlorine and bromine atoms, which confer distinct reactivity and potential for diverse applications. Its dual halogenation allows for selective reactions and the formation of a wide range of derivatives, making it a valuable compound in various fields of research and industry .

Biological Activity

2-Chloro-4-bromobenzothiazole (CBBT) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with CBBT, including its anticancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

CBBT is characterized by the presence of a chloro and a bromo substituent on the benzothiazole ring. Its chemical structure can be represented as follows:

C7H4BrClN2S\text{C}_7\text{H}_4\text{BrClN}_2\text{S}

This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives, including CBBT, as anticancer agents. Benzothiazole compounds are known to exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms, including apoptosis induction and inhibition of tumor-associated enzymes.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • CBBT has shown significant anticancer activity against several cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In one study, CBBT exhibited an IC50 value of approximately 4 µM against these cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanisms of Action :
    • The compound induces apoptosis in cancer cells by enhancing caspase-3 levels, leading to programmed cell death. This mechanism is crucial for its effectiveness against hypoxic tumors, where traditional therapies often fail .

Antibacterial Activity

CBBT has also demonstrated notable antibacterial properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

  • Minimum Inhibitory Concentration (MIC) :
    • CBBT displayed significant antibacterial activity with MIC values ranging from 8 to 16 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli. These values suggest that CBBT can inhibit bacterial growth at relatively low concentrations .
  • Mechanism :
    • The antibacterial action is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation, which is crucial for bacterial survival and resistance .

Antifungal Activity

In addition to its antibacterial properties, CBBT has shown antifungal activity against several fungal pathogens.

  • Fungal Inhibition :
    • Studies have reported that CBBT inhibits the growth of fungi such as Candida albicans with an IC50 value comparable to standard antifungal agents. This suggests its potential utility in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of CBBT can be significantly influenced by its structural modifications. Research into SAR has revealed that:

  • The presence of halogen atoms (chlorine and bromine) enhances its cytotoxicity.
  • Modifications at the benzothiazole scaffold can lead to improved selectivity towards cancer cells while minimizing toxicity towards normal cells .

Summary of Biological Activities

Activity Effect IC50/MIC
AnticancerInduces apoptosis in cancer cells~4 µM
AntibacterialInhibits growth of Staphylococcus aureus8 µg/mL
Inhibits growth of Escherichia coli16 µg/mL
AntifungalInhibits growth of Candida albicansComparable to standards

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-bromobenzothiazole, and how can reaction conditions be optimized?

The synthesis of halogenated benzothiazoles typically involves cyclization of substituted thioureas or coupling reactions. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions can yield benzothiazole derivatives. A key step is optimizing reaction time and temperature to maximize yield. In analogous syntheses, refluxing for 18 hours in DMSO followed by crystallization yielded a 65% product yield . Catalysts like acetic acid are often used to facilitate condensation reactions with aldehydes or acyl chlorides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns on the benzothiazole ring. Infrared (IR) spectroscopy identifies functional groups like C-Br (550–650 cm⁻¹) and C-Cl (600–800 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. X-ray crystallography, as demonstrated in related bromo/chloro-substituted compounds, provides definitive structural confirmation . For vibrational analysis, scaled harmonic frequencies from density functional theory (DFT) can augment experimental IR data .

Q. How is this compound utilized in medicinal chemistry research?

Bromo- and chloro-substituted benzothiazoles are intermediates for bioactive derivatives. For instance, 6-bromo-2-aminobenzothiazole is a precursor for antidiabetic, anti-inflammatory, and antimicrobial agents . Functionalization at the 2- and 4-positions enables the introduction of pharmacophores via Suzuki coupling or nucleophilic substitution, aligning with strategies for developing kinase inhibitors or DNA-targeting agents .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for halogenated benzothiazoles?

Density-functional theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3-LYP) can predict thermochemical properties (e.g., bond dissociation energies) and electronic structures. For example, Becke’s hybrid functionals reduce average absolute deviations in atomization energies to 2.4 kcal/mol, aiding in reconciling discrepancies between observed and calculated reaction energetics . Comparative studies using Hartree-Fock vs. DFT vibrational frequencies (scaled by factors like 0.89–0.99 for B3-LYP/6-31G(d)) improve alignment with experimental IR spectra .

Q. What mechanistic insights govern the regioselectivity of electrophilic substitution in this compound?

Electrophilic attacks on benzothiazoles are influenced by electron-withdrawing substituents (Cl, Br) and ring aromaticity. Computational studies show that bromine at the 4-position deactivates the ring, directing incoming electrophiles to the less hindered 6-position. Solvent effects and Lewis acid catalysts (e.g., AlCl₃) further modulate reactivity, as shown in analogous sulfonylation reactions .

Q. How can researchers address challenges in isolating pure this compound from by-products?

Chromatographic separation (e.g., silica gel column with ethyl acetate/hexane gradients) is effective for removing halogenated by-products. Recrystallization using ethanol/water mixtures enhances purity, as demonstrated in triazole derivatives . For persistent impurities, adjusting stoichiometry of starting materials (e.g., limiting excess thionyl chloride in sulfonation steps) minimizes side reactions .

Q. What strategies improve the stability of this compound under ambient conditions?

Halogenated benzothiazoles are prone to hydrolysis and photodegradation. Storage in anhydrous solvents (e.g., acetonitrile) under inert gas (N₂/Ar) prevents moisture ingress. Adding radical scavengers (e.g., BHT) mitigates light-induced decomposition, a method validated in phenacyl benzoate derivatives .

Q. Methodological Guidance

Designing a reaction pathway for novel this compound derivatives: A stepwise approach

  • Step 1: Select a core functionalization strategy (e.g., Suzuki-Miyaura coupling for aryl introduction at the 6-position).
  • Step 2: Optimize solvent (e.g., DMF for polar reactions) and catalyst (e.g., Pd(PPh₃)₄) via Design of Experiments (DoE).
  • Step 3: Validate intermediates using LC-MS and monitor reaction progress via TLC.
  • Step 4: Characterize final products via XRD for structural certainty .

Analyzing contradictory spectral A case study in halogenated benzothiazoles
If NMR signals suggest unexpected substitution, cross-validate with NOESY (for spatial proximity) and HSQC (for C-H correlations). For conflicting IR bands, compare DFT-predicted spectra (e.g., B3-LYP/6-311G(d,p)) with experimental data to identify anharmonicity effects .

Properties

IUPAC Name

4-bromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPFBBVUHHRYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365949
Record name 2-Chloro-4-bromobenzothiazole
Source EPA DSSTox
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Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182344-57-6
Record name 4-Bromo-2-chlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182344-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-bromobenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloro-1,3-benzothiazole
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Synthesis routes and methods

Procedure details

The title compound was prepared from 2,6-dibromoaniline via 4-bromo-2-mercapto-1,3-benzothiazole as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 150° C. for 16 h.
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